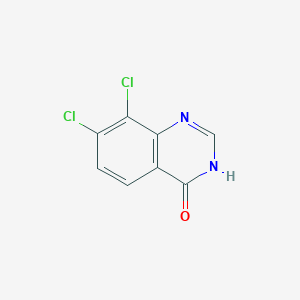
7,8-dichloro-3H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7,8-dichloro-3H-quinazolin-4-one” is a derivative of quinazolin-4(3H)-one . Quinazolin-4(3H)-ones are common core structures found in a large number of natural products and synthetic drugs showing a broad range of biological and therapeutic activities .
Synthesis Analysis
Quinazolin-4(3H)-ones can be synthesized via visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes . This method is green, simple, and efficient, tolerating a broad scope of substrates and yielding a variety of desirable products .
Chemical Reactions Analysis
Quinazolin-4(3H)-ones are synthesized by acid or base-catalyzed condensation of amides with alcohols/aldehydes . In some cases, an excess of hazardous oxidants, for instance KMnO4, I2, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), are employed in the reaction .
Physical And Chemical Properties Analysis
The boiling point of “7,8-dichloro-3H-quinazolin-4-one” is predicted to be 355.3±52.0 °C .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Quinazolin-4(1H)-ones, the class of compounds to which 7,8-dichloro-3,4-dihydroquinazolin-4-one belongs, have been studied for their potential antitumor properties . They could be used in the development of new antitumor drugs.
Antioxidant Properties
These compounds have also been found to exhibit antioxidant properties . This makes them potentially useful in combating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
Anticancer Activity
In addition to their antitumor activity, quinazolin-4(1H)-ones have been studied for their anticancer properties . They could play a role in the development of new anticancer therapies.
Antibacterial Activity
Quinazolin-4(1H)-ones have demonstrated antibacterial activity . This suggests potential applications in the treatment of bacterial infections.
Antifungal Activity
These compounds have also shown antifungal properties . They could be used in the development of antifungal drugs.
Anticonvulsant Activity
Quinazolin-4(1H)-ones have been studied for their anticonvulsant properties . They could be used in the treatment of epilepsy and other seizure disorders.
Antihypertensive Activity
These compounds have demonstrated antihypertensive activity . This suggests potential applications in the treatment of high blood pressure.
5-Hydroxytryptamine (5-HT) Receptor Ligand
Quinazolin-4(1H)-ones have been used as 5-hydroxytryptamine (5-HT) receptor ligands . This suggests potential applications in the treatment of conditions related to the serotonin system, such as depression and anxiety disorders.
Eigenschaften
IUPAC Name |
7,8-dichloro-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O/c9-5-2-1-4-7(6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAJVEZUTYZKHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)NC=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-dichloro-3H-quinazolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2764421.png)
![3-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2764422.png)
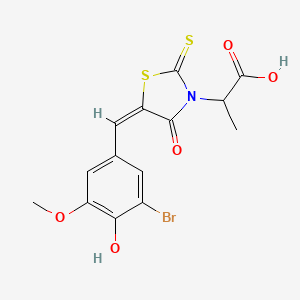

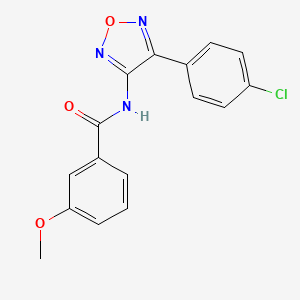
![3-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile](/img/structure/B2764429.png)
![2-Cyclopropyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B2764432.png)
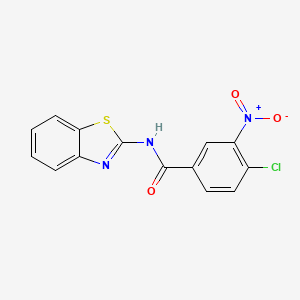
![Ethyl 6-acetyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2764435.png)
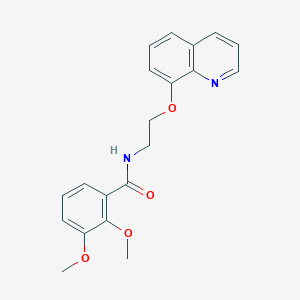

![N-(3-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2764442.png)
![N-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B2764443.png)
![2-amino-1-(1,3-benzodioxol-5-yl)-N-(3-ethoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2764444.png)